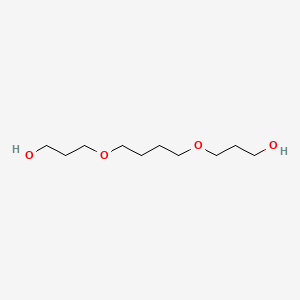

1,4-Di(3-hydroxypropoxy)butane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-[4-(3-hydroxypropoxy)butoxy]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGUTPYKYZZWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCCO)COCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1,4-di(3-hydroxypropoxy)butane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-di(3-hydroxypropoxy)butane is a hydrophilic, flexible, and bifunctional linker molecule. Its structure, featuring two terminal hydroxyl groups connected by a C10 aliphatic chain containing two ether linkages, makes it a valuable building block in various chemical and biomedical applications. The terminal hydroxyl groups provide reactive sites for further chemical modification, enabling its use in the synthesis of more complex molecules such as PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and other biocompatible materials.[1][2] This guide provides a comprehensive overview of a plausible synthetic route for this compound and details its expected characterization profile.

Synthesis

A viable and widely used method for the synthesis of ethers like this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide. For the preparation of this compound, a likely pathway involves the reaction of the disodium (B8443419) salt of 1,4-butanediol (B3395766) with a protected 3-halopropanol, followed by deprotection. A more direct approach, presented here, is the reaction of 1,4-butanediol with 3-chloro-1-propanol (B141029) under basic conditions.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

1,4-butanediol

-

3-chloro-1-propanol

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of 1,4-butanediol (1.0 eq) in anhydrous DMF.

-

Deprotonation: Sodium hydroxide (2.2 eq) is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The mixture is then heated to 60°C for 1 hour to ensure the complete formation of the dialkoxide.

-

Nucleophilic Substitution: A solution of 3-chloro-1-propanol (2.2 eq) in anhydrous DMF is added dropwise to the reaction mixture via the dropping funnel.

-

Reaction: The reaction mixture is heated to 90-100°C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of deionized water. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques and physical property measurements. The following tables summarize the expected data for the pure compound.

Physical and Chemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₂₂O₄ |

| Molecular Weight | 206.28 g/mol |

| Appearance | Colorless to pale yellow viscous liquid or solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in water, methanol, ethanol, DMSO, DMF |

| CAS Number | 2052305-98-1 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 4H | -CH₂-OH |

| ~3.50 | t | 4H | -O-CH₂-CH₂-CH₂-OH |

| ~3.45 | t | 4H | -O-CH₂-(CH₂)₂-CH₂-O- |

| ~1.85 | p | 4H | -O-CH₂-CH₂-CH₂-OH |

| ~1.65 | p | 4H | -O-CH₂-CH₂-CH₂-CH₂-O- |

| ~2.50 (broad s) | s | 2H | -OH |

¹³C NMR (Carbon Nuclear Magnetic Resonance)

Solvent: CDCl₃, 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~70.5 | -O-CH₂-(CH₂)₂-CH₂-O- |

| ~69.0 | -O-CH₂-CH₂-CH₂-OH |

| ~61.5 | -CH₂-OH |

| ~32.0 | -O-CH₂-CH₂-CH₂-OH |

| ~26.0 | -O-CH₂-CH₂-CH₂-CH₂-O- |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 (broad) | Strong | O-H stretch (hydroxyl) |

| 2940-2860 | Strong | C-H stretch (aliphatic) |

| 1120-1080 | Strong | C-O stretch (ether) |

| 1060-1030 | Strong | C-O stretch (primary alcohol) |

| 1470-1440 | Medium | C-H bend (methylene) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 207.15 | [M+H]⁺ (Calculated for C₁₀H₂₃O₄⁺: 207.1596) |

| 229.14 | [M+Na]⁺ (Calculated for C₁₀H₂₂O₄Na⁺: 229.1416) |

Diagram of Characterization Workflow:

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide outlines a practical synthetic approach and the expected analytical data for this compound. The Williamson ether synthesis provides a reliable method for its preparation from readily available starting materials. The characterization data, including NMR, IR, and mass spectrometry, are essential for confirming the identity and purity of the synthesized compound. This information serves as a valuable resource for researchers and professionals in drug development and materials science who intend to synthesize or utilize this versatile linker molecule.

Disclaimer: The experimental protocol and spectroscopic data presented in this guide are based on established chemical principles and are provided for informational purposes. Actual experimental results may vary. It is recommended to consult peer-reviewed literature for specific applications and to perform all experiments with appropriate safety precautions.

References

Solubility Profile of 1,4-di(3-hydroxypropoxy)butane in Organic Solvents: A Technical Guide

Introduction to 1,4-di(3-hydroxypropoxy)butane

This compound is an organic compound characterized by a central C4 butane (B89635) chain linked via ether bonds to two 3-hydroxypropoxy groups. Its chemical structure (Figure 1) contains two primary hydroxyl (-OH) groups and two ether linkages, making it a diol ether. These functional groups are key determinants of its physical and chemical properties, including its solubility. The presence of both polar hydroxyl groups, capable of acting as hydrogen bond donors and acceptors, and a flexible, nonpolar hydrocarbon backbone gives the molecule an amphiphilic character. This structure suggests it will have varied solubility across different classes of organic solvents. Understanding this solubility is critical for its application in chemical synthesis, such as its use as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Figure 1: Chemical Structure of this compound

HO-(CH₂)₃-O-(CH₂)₄-O-(CH₂)₃-OH

Theoretical and Analogous Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are critical factors.

Theoretical Qualitative Solubility

Based on its structure, the solubility of this compound can be predicted as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The two terminal hydroxyl groups can form strong hydrogen bonds with protic solvents. Therefore, this compound is expected to be readily soluble or miscible in short-chain alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone (B3395972), THF): These solvents can accept hydrogen bonds and have significant dipole moments, which will interact favorably with the polar ether and hydroxyl groups of the molecule. High solubility is expected in solvents like DMSO and moderate to high solubility in acetone and THF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar hydrocarbon backbone (a C10 equivalent) will have favorable van der Waals interactions with nonpolar solvents. However, the highly polar hydroxyl groups will be energetically unfavorable in such an environment. Consequently, the compound is expected to have low or limited solubility in nonpolar solvents.

The following table summarizes the expected qualitative solubility profile at ambient temperature.

| Solvent Classification | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Readily Soluble / Miscible | Strong hydrogen bonding between solute's -OH groups and solvent. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone, THF | Soluble to Readily Soluble | Favorable dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Hexane, Cyclohexane, Toluene | Sparingly Soluble to Insoluble | Dominated by unfavorable energetics of polar -OH groups in a nonpolar medium. |

Quantitative Solubility of Analogous Compounds

To provide a quantitative frame of reference, the table below presents solubility data for structurally related compounds: 1,4-Butanediol (the core butane structure with hydroxyls) and 1,4-Butanediol diglycidyl ether (a related ether). It is crucial to note that this data is for analogous compounds and may not directly reflect the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| 1,4-Butanediol | Water | 25 | Miscible[3] |

| Ethanol | 25 | Soluble[3] | |

| Acetone | 25 | Soluble[3] | |

| 1,4-Butanediol diglycidyl ether | Water | 20 | 55.6 g/L[4] |

| Chloroform | Ambient | Soluble[5] | |

| Methanol | Ambient | Slightly Soluble[5] |

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6][7][8] This protocol outlines the steps to quantitatively measure the solubility of this compound in a given organic solvent.

Materials and Equipment

-

Solute: this compound (solid or liquid)

-

Solvents: High-purity organic solvents of interest

-

Apparatus: Analytical balance, scintillation vials or flasks with screw caps, orbital shaker with temperature control, centrifuge, calibrated volumetric flasks and pipettes, syringe filters (e.g., 0.22 µm PTFE), analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or LC-MS).

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask or vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solute.

-

Equilibration: Seal the flasks tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[6][8] Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle.[8] To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the samples.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot using a chemically inert syringe filter (e.g., PTFE) into a clean vial.[1] This step is critical to remove any microscopic undissolved particles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution and determine its concentration using the calibration curve.

-

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical relationships and workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1,4-Butanediol diglycidyl ether, 60%, technical, Thermo Scientific Chemicals 500 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 5. 1,4-Butanediol diglycidyl ether CAS#: 2425-79-8 [m.chemicalbook.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 1,4-di(3-hydroxypropoxy)butane: A Technical Guide

Introduction

1,4-di(3-hydroxypropoxy)butane is a chemical compound characterized by a central butane (B89635) core functionalized with two hydroxypropoxy groups at positions 1 and 4. Its structure, featuring terminal hydroxyl groups and ether linkages, imparts a degree of flexibility and hydrophilicity, making it a candidate for use as a linker in various chemical applications, including the synthesis of PROTACs (Proteolysis Targeting Chimeras). Understanding the three-dimensional conformation, electronic properties, and vibrational modes of this molecule is crucial for predicting its behavior in larger molecular assemblies.

Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties. This guide details a computational protocol based on Density Functional Theory (DFT), a widely used method for its favorable balance of accuracy and computational cost.

Computational Methodology

The quantum chemical calculations detailed herein are based on established computational chemistry protocols, analogous to those used for the characterization of similar organic molecules.

Geometry Optimization

The initial step in the computational analysis is the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy conformation of the molecule.

Protocol:

-

Initial Structure: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is employed for the calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven reliability in describing organic systems.

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds.

-

Software: The calculations are performed using a standard quantum chemistry software package, such as Gaussian.

-

Convergence Criteria: The geometry is considered optimized when the forces on the atoms and the change in energy between successive optimization steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum of the molecule.

Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, the vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)).

-

Stationary Point Characterization: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

IR Spectrum Prediction: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. A scaling factor is typically applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and the limitations of the theoretical model.

Electronic Property Analysis

The electronic properties of this compound are investigated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Protocol:

-

Molecular Orbital Calculation: The energies and spatial distributions of the HOMO and LUMO are calculated at the B3LYP/6-311++G(d,p) level of theory using the optimized geometry.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is determined. This value is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Visualization: The 3D isosurfaces of the HOMO and LUMO are generated to visualize the regions of the molecule involved in electron donation and acceptance.

Predicted Data

The following tables summarize the predicted quantitative data for this compound based on the computational methodology described above.

Predicted Geometrical Parameters

Note: As this compound is a flexible molecule, numerous conformers exist. The data presented here corresponds to one of the low-energy conformers.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (butane core) | 1.53 - 1.54 | |

| C-O (ether) | 1.42 - 1.43 | |

| C-O (alcohol) | 1.43 | |

| O-H | 0.96 | |

| C-H | 1.09 - 1.10 | |

| Bond Angles (°) ** | ||

| C-C-C (butane core) | 112 - 114 | |

| C-O-C (ether) | 111 - 113 | |

| C-C-O (ether linkage) | 108 - 110 | |

| C-O-H (alcohol) | 107 - 109 | |

| Dihedral Angles (°) ** | ||

| C-C-C-C (butane core) | ~180 (anti-periplanar) | |

| C-O-C-C | Variable (flexible) |

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | ~3650 | Alcohol hydroxyl group |

| C-H stretch | 2850 - 3000 | Aliphatic C-H bonds |

| C-O stretch (ether) | 1050 - 1150 | Ether linkage |

| C-O stretch (alcohol) | 1000 - 1050 | Primary alcohol |

| C-C stretch | 800 - 1200 | Carbon backbone |

| O-H bend | 1350 - 1450 | Alcohol hydroxyl group |

| C-H bend | 1350 - 1470 | Methylene and methyl groups |

Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | 0.5 to 1.5 eV |

| HOMO-LUMO Gap | 7.0 to 9.0 eV |

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationships between the different stages of the analysis.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Interrelation of Calculated Molecular Properties.

Conclusion

This technical guide has outlined a comprehensive computational protocol for the quantum chemical characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we have provided a theoretical framework for determining its optimized geometry, vibrational frequencies, and key electronic properties. The predicted data presented in this document, including bond parameters, IR spectral features, and HOMO-LUMO energies, offer valuable insights for researchers and professionals in drug development and materials science. These computational results can guide future experimental studies and contribute to a deeper understanding of the molecular behavior of this versatile linker molecule. The provided workflows serve as a template for conducting similar computational investigations on other molecules of interest.

An In-depth Technical Guide to 1,4-di(3-hydroxypropoxy)butane: A Core Bifunctional Linker in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di(3-hydroxypropoxy)butane, also known by its systematic IUPAC name 3,3'-(butane-1,4-diylbis(oxy))bis(propan-1-ol), is a key bifunctional linker molecule that has gained prominence in the field of targeted protein degradation. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. This guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, with a focus on its role in the development of novel therapeutics.

Discovery and History

The specific discovery and initial synthesis of this compound are not well-documented in dedicated historical records. Its emergence is closely tied to the development of PROTAC technology. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The development of effective PROTACs relies heavily on the nature of the linker connecting the two binding moieties. Early PROTAC research utilized relatively simple alkyl and polyethylene (B3416737) glycol (PEG) chains. As the field matured, the need for linkers with optimized length, flexibility, and physicochemical properties became apparent. It is within this context of "linkerology" that this compound likely emerged as a valuable building block. Its structure, featuring a central butane (B89635) core and two terminal hydroxypropoxy arms, offers a balance of hydrophilicity and defined spatial separation, which are critical for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. While a seminal "discovery" paper for this specific linker is not readily identifiable, its use is documented in recent literature focused on the synthesis of novel PROTACs.

Chemical Properties and Data

This compound is a diol ether with the following key chemical properties:

| Property | Value |

| Systematic IUPAC Name | 3,3'-(butane-1,4-diylbis(oxy))bis(propan-1-ol) |

| Common Name | This compound |

| CAS Number | 2052305-98-1 |

| Molecular Formula | C10H22O4 |

| Molecular Weight | 206.28 g/mol |

| Appearance | Varies (typically a liquid or low-melting solid) |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol. |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the dianion of 1,4-butanediol (B3395766) is reacted with a protected 3-halopropanol, followed by deprotection of the hydroxyl groups.

General Experimental Protocol for Williamson Ether Synthesis

A plausible and commonly employed method for the synthesis of this compound is as follows:

Materials:

-

1,4-Butanediol

-

Sodium hydride (NaH) or another strong base

-

3-Chloropropan-1-ol (or 3-bromopropan-1-ol)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Hydrochloric acid (HCl) for workup

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Deprotonation of 1,4-Butanediol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanediol in the anhydrous solvent. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the disodium (B8443419) salt of 1,4-butanediol.

-

Alkylation: To the solution of the alkoxide, add 3-chloropropan-1-ol dropwise at room temperature. The reaction mixture is then typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous solution with dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel to obtain the final product of high purity.

Role in PROTAC Drug Development

This compound serves as a bifunctional linker, a critical component of a PROTAC molecule. The two terminal hydroxyl groups provide reactive handles for further chemical modification, allowing for the attachment of a warhead (a ligand that binds to the protein of interest) and an anchor (a ligand that binds to an E3 ubiquitin ligase).

The structure of the linker is crucial for the efficacy of the PROTAC. It dictates the distance and relative orientation of the two binding ligands, which in turn influences the stability and conformation of the ternary complex (Target Protein - PROTAC - E3 Ligase). An optimally designed linker, such as those derived from this compound, facilitates productive ubiquitination of the target protein, leading to its degradation.

Visualizations

Synthetic Pathway

Caption: Williamson ether synthesis of this compound.

Role in PROTAC Assembly

Caption: Assembly of a PROTAC molecule using the linker.

Conclusion

This compound has established itself as a valuable and versatile bifunctional linker in the rapidly advancing field of targeted protein degradation. While its specific historical origins are intertwined with the broader development of PROTAC technology, its chemical properties and synthetic accessibility make it a crucial tool for researchers and drug developers. The ability to precisely control the spacing and orientation of protein-binding ligands through linkers like this compound is paramount to the design of potent and selective next-generation therapeutics. Further exploration of novel linker chemistries, building upon the foundation provided by molecules such as this, will undoubtedly continue to drive innovation in the pursuit of treatments for a wide range of diseases.

Methodological & Application

Application Note and Protocol for the Use of 1,4-di(3-hydroxypropoxy)butane in Polyurethane Synthesis

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed guide on the application of 1,4-di(3-hydroxypropoxy)butane as a novel monomer for the synthesis of polyurethanes. It includes a comprehensive experimental protocol, data presentation, and visualizations to facilitate its use in research and development, particularly for biomedical applications.

Introduction

Polyurethanes (PUs) are a versatile class of polymers known for their wide range of mechanical properties and excellent biocompatibility, making them suitable for various biomedical applications such as medical implants, drug delivery systems, and tissue engineering scaffolds.[1][2][3] The properties of PUs are highly tunable and are determined by the selection of monomers, specifically the diisocyanate, polyol (soft segment), and chain extender (hard segment).[4][5][6]

This compound is a promising diol for polyurethane synthesis, serving as a chain extender. Its unique structure, featuring two primary hydroxyl groups and flexible ether linkages, is anticipated to impart distinct properties to the resulting polyurethane, such as increased flexibility and potentially altered degradation profiles compared to traditional diols like 1,4-butanediol.[6][7] This application note details a protocol for the synthesis of a polyurethane using this compound and provides expected material properties.

Materials and Equipment

Materials:

-

This compound

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )

-

Dibutyltin (B87310) dilaurate (DBTDL) catalyst

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Methanol

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dropping funnel

-

Condenser with a nitrogen inlet

-

Vacuum oven

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Gel Permeation Chromatography (GPC) system

-

Differential Scanning Calorimeter (DSC)

-

Tensile testing machine

Experimental Protocols

Polyurethane Synthesis: A Two-Step Prepolymer Method

This protocol describes the synthesis of a polyurethane elastomer using a prepolymer method, which allows for better control over the polymer structure.[4][8][9]

Step 1: Prepolymer Synthesis

-

A three-neck round-bottom flask is charged with poly(caprolactone) diol (PCL) and dried under vacuum at 80°C for 2 hours to remove any residual water.

-

The flask is then cooled to 40°C under a nitrogen atmosphere.

-

4,4'-Methylene diphenyl diisocyanate (MDI) is added to the flask with vigorous stirring. The molar ratio of NCO to OH groups from the PCL should be 2:1.

-

The reaction mixture is heated to 70-80°C and stirred for 2-3 hours under a nitrogen blanket to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the OH peak and the appearance of the NCO peak.

Step 2: Chain Extension

-

The prepolymer is cooled to 50-60°C.

-

Anhydrous N,N-Dimethylformamide (DMF) is added to dissolve the prepolymer, and the solution is stirred until homogeneous.

-

A solution of this compound in DMF is added dropwise to the prepolymer solution over 30 minutes with continuous stirring. The molar amount of this compound should be equivalent to the molar amount of isocyanate in the prepolymer.

-

A catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 wt%) is added to the reaction mixture.

-

The reaction is continued at 80°C for an additional 3-4 hours until the NCO peak in the FTIR spectrum disappears, indicating the completion of the polymerization.

-

The resulting polyurethane solution is cast into a Teflon mold and the solvent is evaporated in a vacuum oven at 60°C for 24 hours to obtain a solid polyurethane film.

Data Presentation

The following tables summarize the expected quantitative data for a polyurethane synthesized with this compound as the chain extender, compared to a polyurethane synthesized with the more conventional 1,4-butanediol.

Table 1: Molecular Weight and Polydispersity

| Chain Extender | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| This compound | 55,000 | 115,000 | 2.1 |

| 1,4-butanediol | 60,000 | 125,000 | 2.08 |

Table 2: Thermal Properties

| Chain Extender | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |

| This compound | -35 | 150 | 310 |

| 1,4-butanediol | -30 | 165 | 320 |

Table 3: Mechanical Properties

| Chain Extender | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| This compound | 25 | 40 | 600 |

| 1,4-butanediol | 35 | 55 | 500 |

Mandatory Visualization

Caption: Workflow for the two-step synthesis of polyurethane.

Caption: Chemical structures of monomers and the resulting polyurethane.

References

- 1. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyurethanes and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of 1,4-di(3-hydroxypropoxy)butane as a Chain Extender in Elastomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and potential application of 1,4-di(3-hydroxypropoxy)butane as a chain extender in the synthesis of polyurethane elastomers. Due to limited direct experimental data on this specific chain extender in publicly available literature, this document outlines generalized protocols and expected outcomes based on the well-established principles of polyurethane chemistry and data from structurally similar aliphatic diols, such as 1,4-butanediol (B3395766) (BDO).

Introduction to Chain Extenders in Polyurethane Elastomers

Polyurethane elastomers are segmented block copolymers composed of alternating soft and hard segments. The soft segments, typically made of long-chain polyols, provide flexibility and elastomeric properties. The hard segments, formed by the reaction of a diisocyanate with a short-chain diol or diamine known as a chain extender, impart strength, toughness, and thermal stability through physical crosslinking via hydrogen bonding.

This compound is an aliphatic diol that can function as a chain extender. Its chemical structure, featuring two primary hydroxyl groups, allows it to react with isocyanate groups to form urethane (B1682113) linkages, thereby creating the hard segments of the polyurethane elastomer. The longer, more flexible nature of the propoxy-butane backbone compared to shorter diols like 1,4-butanediol is expected to influence the morphology and properties of the resulting elastomer.

Anticipated Effects on Elastomer Properties

The use of this compound as a chain extender is anticipated to influence the mechanical and thermal properties of the resulting polyurethane elastomer. Compared to elastomers synthesized with shorter-chain diols like 1,4-butanediol, the following effects can be hypothesized:

-

Increased Flexibility and Lower Hardness: The longer and more flexible chain of this compound may disrupt the packing and crystallinity of the hard segments, leading to a softer, more flexible elastomer with a lower Shore hardness.

-

Enhanced Low-Temperature Performance: The increased flexibility in the hard segment may result in a lower glass transition temperature (Tg) of the hard segment, potentially improving the elastomer's performance at low temperatures.

-

Modified Mechanical Properties: A potential decrease in hard segment rigidity might lead to a lower tensile strength and modulus but a higher elongation at break.[1]

-

Thermal Stability: The thermal stability of the polyurethane is influenced by the nature of the chemical bonds within its structure.[1] The ether linkages in this compound might offer different thermal degradation characteristics compared to purely aliphatic chains.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of polyurethane elastomers using a diol chain extender. These should be adapted and optimized for the specific application and desired properties when using this compound.

Materials and Equipment

-

Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI)

-

Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol ) or other suitable polyol

-

Chain Extender: this compound

-

Catalyst (optional): Dibutyltin dilaurate (DBTDL) or other suitable catalyst

-

Solvent (optional): Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Equipment: Reaction kettle with a mechanical stirrer, heating mantle, nitrogen inlet, and vacuum connection; vacuum oven; hot press for sample molding; tensile testing machine; Differential Scanning Calorimeter (DSC); Thermogravimetric Analyzer (TGA); Dynamic Mechanical Analyzer (DMA).

Two-Step (Prepolymer) Synthesis Method

The two-step method allows for better control over the polymer structure.[2]

-

Prepolymer Synthesis:

-

Dry the polyol (e.g., PTMEG) under vacuum at 80-100°C for 2-4 hours to remove moisture.

-

Charge the dried polyol into the reaction kettle under a nitrogen atmosphere.

-

Heat the polyol to the desired reaction temperature (e.g., 60-80°C) with stirring.

-

Add the diisocyanate (e.g., MDI) to the reactor. The molar ratio of NCO/OH groups should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

-

Allow the reaction to proceed for 1-2 hours at the set temperature. The progress can be monitored by titrating the NCO content.

-

-

Chain Extension:

-

Dissolve the chain extender, this compound, in a suitable solvent if necessary.

-

Add the chain extender solution to the prepolymer with vigorous stirring. The amount of chain extender is calculated to achieve a final NCO/OH index close to 1.0 (e.g., 1.02-1.05).

-

If a catalyst is used, it can be added at this stage to control the reaction rate.

-

Continue stirring until the viscosity of the mixture increases significantly.

-

Pour the resulting polymer into a mold and cure in a vacuum oven at 80-110°C for 12-24 hours.

-

Characterization Protocols

-

Mechanical Properties:

-

Prepare dumbbell-shaped specimens from the cured elastomer sheets.

-

Conduct tensile testing according to ASTM D412 standard using a universal testing machine.

-

Determine the tensile strength, elongation at break, and Young's modulus.

-

-

Thermal Properties:

-

Differential Scanning Calorimetry (DSC):

-

Heat a small sample (5-10 mg) from -100°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the glass transition temperatures (Tg) of the soft and hard segments and the melting temperature (Tm) of any crystalline domains.

-

-

Thermogravimetric Analysis (TGA):

-

Heat a sample (10-15 mg) from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere to evaluate the thermal stability and decomposition profile.

-

-

Dynamic Mechanical Analysis (DMA):

-

Analyze a rectangular specimen in tensile or bending mode over a temperature range (e.g., -100°C to 150°C) at a fixed frequency (e.g., 1 Hz) to determine the storage modulus (E'), loss modulus (E''), and tan delta, which provide information on the viscoelastic properties and phase transitions.

-

-

Data Presentation

The following tables present hypothetical comparative data for polyurethane elastomers synthesized with 1,4-butanediol (BDO) and the anticipated properties for an elastomer using this compound as the chain extender.

Table 1: Mechanical Properties of Polyurethane Elastomers

| Property | PU with 1,4-Butanediol | PU with this compound (Anticipated) |

| Tensile Strength (MPa) | 35 - 45 | 25 - 35 |

| Elongation at Break (%) | 400 - 600 | 500 - 800 |

| Young's Modulus (MPa) | 10 - 20 | 5 - 15 |

| Shore A Hardness | 85 - 95 | 75 - 85 |

Table 2: Thermal Properties of Polyurethane Elastomers

| Property | PU with 1,4-Butanediol | PU with this compound (Anticipated) |

| Soft Segment Tg (°C) | -40 to -60 | -45 to -65 |

| Hard Segment Tg (°C) | 60 to 100 | 40 to 80 |

| Decomposition Temp (Td5%, °C) | 300 - 330 | 290 - 320 |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Polyurethane Synthesis Pathway

Caption: Two-step synthesis of polyurethane elastomer.

Experimental Workflow

Caption: Experimental workflow for elastomer synthesis and characterization.

References

Application Notes and Protocols for 1,4-di(3-hydroxypropoxy)butane in Coatings and Adhesives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,4-di(3-hydroxypropoxy)butane as a novel diol chain extender in the formulation of polyurethane-based coatings and adhesives. The information is intended to guide researchers and formulation scientists in exploring the unique properties imparted by this molecule.

Introduction to this compound

This compound is a diol with the chemical formula C10H22O4 and a molecular weight of approximately 206.28 g/mol .[1] Its structure, characterized by a flexible butane (B89635) backbone and two hydroxypropoxy arms, suggests its utility as a chain extender in polyurethane synthesis. The presence of ether linkages within the structure is anticipated to enhance flexibility and modify the performance characteristics of the final polymer.[2]

Application in Coatings

When incorporated into polyurethane coating formulations, this compound is expected to act as a chain extender, reacting with isocyanate prepolymers to build polymer molecular weight.[3][4] The length and flexibility of this diol are predicted to influence the morphology and properties of the resulting coating.[5]

Expected Performance Enhancements:

-

Increased Flexibility and Impact Resistance: The long, flexible aliphatic chain with ether linkages can lead to softer, more elastic polyurethane coatings with improved resistance to cracking upon impact.[3][4]

-

Enhanced Adhesion: The polarity introduced by the ether and hydroxyl groups may promote better adhesion to a variety of substrates.[6]

-

Improved Flow and Leveling: The flexible nature of the diol can contribute to better flow and leveling characteristics of the liquid coating, resulting in a smoother final film.

Illustrative Performance Data (Hypothetical):

The following table presents hypothetical data to illustrate the potential effects of replacing a standard short-chain diol like 1,4-butanediol (B3395766) (BDO) with this compound in a model polyurethane coating formulation.

| Property | Standard Formulation (with 1,4-Butanediol) | Modified Formulation (with this compound) | Test Method |

| Viscosity (cPs at 25°C) | 1500 | 1200 | ASTM D2196 |

| Pencil Hardness | 2H | F | ASTM D3363 |

| Mandrel Bend (inch) | 1/4 | < 1/8 | ASTM D522 |

| Impact Resistance (inch-lbs) | 40 | 80 | ASTM D2794 |

| Adhesion (Cross-hatch) | 4B | 5B | ASTM D3359 |

| Gloss (60°) | 85 | 88 | ASTM D523 |

Application in Adhesives

In polyurethane adhesive formulations, this compound can be employed to tailor the adhesive's mechanical properties and bond strength. The choice of chain extender significantly influences the final properties of polyurethane adhesives.[2][6]

Expected Performance Enhancements:

-

Increased Peel Strength and Flexibility: The flexible structure of this compound is expected to yield adhesives with higher peel strength and greater flexibility, making them suitable for bonding dissimilar materials with different coefficients of thermal expansion.

-

Improved Low-Temperature Performance: The introduction of flexible ether linkages can lower the glass transition temperature of the adhesive, potentially improving its performance at colder temperatures.

-

Controlled Curing Profile: The reactivity of the hydroxyl groups will influence the curing time and pot life of the adhesive system.

Illustrative Performance Data (Hypothetical):

This table shows hypothetical data comparing a standard polyurethane adhesive formulation with one modified with this compound.

| Property | Standard Formulation (with 1,4-Butanediol) | Modified Formulation (with this compound) | Test Method |

| Lap Shear Strength (psi) | 2500 | 2200 | ASTM D1002 |

| T-Peel Strength (pli) | 15 | 30 | ASTM D1876 |

| Elongation at Break (%) | 300 | 500 | ASTM D412 |

| Hardness (Shore A) | 85 | 70 | ASTM D2240 |

| Glass Transition Temp. (°C) | 10 | -5 | ASTM E1640 |

Experimental Protocols

Protocol 1: Formulation of a Two-Component Polyurethane Coating

Objective: To prepare a two-component polyurethane coating using this compound as a chain extender.

Materials:

-

Isocyanate Prepolymer (e.g., aromatic or aliphatic diisocyanate-based)

-

Polyol (e.g., polyester (B1180765) or polyether polyol)

-

This compound

-

Solvents (e.g., xylene, butyl acetate)

-

Catalyst (e.g., dibutyltin (B87310) dilaurate)

-

Flow and leveling agents

-

Degassing agent

Procedure:

-

Component A (Polyol Component) Preparation:

-

In a reaction vessel equipped with a mechanical stirrer, add the polyol and solvents.

-

Mix until a homogeneous solution is obtained.

-

Add this compound to the mixture and stir until fully dissolved.

-

Incorporate flow and leveling agents and the degassing agent under gentle agitation.

-

-

Component B (Isocyanate Component) Preparation:

-

The isocyanate prepolymer is typically supplied as Component B.

-

-

Mixing and Application:

-

Just before application, mix Component A and Component B in the stoichiometric ratio recommended by the isocyanate supplier.

-

Add the catalyst to the mixture and stir thoroughly for 2-3 minutes.

-

Allow an induction time of 10-15 minutes.

-

Apply the coating to the desired substrate using a suitable method (e.g., draw-down bar, spray gun).

-

Allow the coating to cure at ambient or elevated temperature as required.

-

Protocol 2: Evaluation of Coating Properties

Objective: To characterize the physical and mechanical properties of the cured polyurethane coating.

Methods:

-

Film Thickness: Measure the dry film thickness using a calibrated gauge according to ASTM D7091.

-

Pencil Hardness: Determine the coating hardness using pencil leads of varying hardness as per ASTM D3363.

-

Flexibility (Mandrel Bend): Assess the flexibility and adhesion of the coating by bending a coated panel over a conical mandrel as described in ASTM D522.

-

Impact Resistance: Evaluate the resistance of the coating to rapid deformation using a falling weight impact tester according to ASTM D2794.

-

Adhesion (Cross-Hatch): Measure the adhesion of the coating to the substrate using the cross-hatch tape test as per ASTM D3359.

-

Gloss: Determine the specular gloss of the coating at a specified angle (e.g., 60°) using a gloss meter following ASTM D523.

Protocol 3: Formulation of a Two-Component Polyurethane Adhesive

Objective: To formulate a two-component polyurethane adhesive utilizing this compound.

Materials:

-

Isocyanate Prepolymer (e.g., MDI-based)

-

Polyol (e.g., polyether or polyester polyol)

-

This compound

-

Fillers (e.g., fumed silica (B1680970) for viscosity control)

-

Adhesion promoters

-

Catalyst (e.g., tertiary amine)

Procedure:

-

Part A (Polyol Part) Preparation:

-

In a suitable mixing vessel, combine the polyol and this compound.

-

Mix under vacuum to degas the mixture.

-

Add fillers and adhesion promoters and continue mixing under vacuum until a uniform dispersion is achieved.

-

-

Part B (Isocyanate Part) Preparation:

-

The isocyanate prepolymer serves as Part B.

-

-

Mixing and Application:

-

Thoroughly mix Part A and Part B at the specified weight ratio.

-

Add the catalyst and mix until homogeneous.

-

Apply the mixed adhesive to one of the substrates to be bonded.

-

Join the substrates and clamp with sufficient pressure.

-

Allow the adhesive to cure at the recommended temperature and time.

-

Protocol 4: Evaluation of Adhesive Properties

Objective: To determine the performance characteristics of the cured polyurethane adhesive.

Methods:

-

Lap Shear Strength: Measure the shear strength of bonded specimens as per ASTM D1002.

-

T-Peel Strength: Determine the peel resistance of a flexible-to-flexible bonded assembly according to ASTM D1876.

-

Tensile Properties (Elongation and Strength): Evaluate the tensile strength and elongation at break of the cured adhesive film following ASTM D412.

-

Hardness: Measure the Shore A hardness of the cured adhesive using a durometer as described in ASTM D2240.

Visualizations

References

- 1. This compound, 2052305-98-1 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Polyurethane - Wikipedia [en.wikipedia.org]

- 5. Influence of diol chain extender on self-healing polyurethane coatings - European Coatings [european-coatings.com]

- 6. researchgate.net [researchgate.net]

3D Printing with Biocompatible and Biodegradable Polymers: Application Notes and Protocols for Researchers

Disclaimer: Initial searches for polymers derived from 1,4-di(3-hydroxypropoxy)butane for 3D printing applications did not yield specific results, suggesting it is not a commonly utilized monomer in this field. This document therefore focuses on widely used and well-documented biocompatible and biodegradable polymers that are highly relevant for researchers, scientists, and drug development professionals. The principles, protocols, and applications described herein provide a strong foundation for 3D printing in a research and development setting.

Introduction to Biocompatible Polymers in 3D Printing

Three-dimensional (3D) printing, or additive manufacturing, has emerged as a transformative technology in biomedical research and drug development. It allows for the rapid prototyping and fabrication of complex, patient-specific medical devices, tissue engineering scaffolds, and drug delivery systems.[1][2] The selection of appropriate materials is critical for the success of these applications, with biocompatible and biodegradable polymers being at the forefront.

Commonly used polymers include polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and polyurethanes (PU). These materials are favored for their tunable mechanical properties, controlled degradation kinetics, and excellent safety profiles.[3][4] This document provides an overview of their applications, quantitative properties, and detailed protocols for their use in 3D printing.

Polymer Profiles and Quantitative Data

The choice of polymer significantly impacts the functional properties of the 3D printed construct. The following tables summarize key quantitative data for commonly used biocompatible polymers.

Table 1: Mechanical Properties of 3D Printed Biocompatible Polymers

| Polymer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| PLA | 49.5[5] | 1000 - 3000 | 4[6] |

| PCL | 15 - 40 | 51.6 - 84 | > 100 |

| Polyurethane (PU) | 28[7] | 1.25[8] | > 200 |

Table 2: Physicochemical and Biological Properties

| Polymer | Glass Transition Temp. (°C) | Melting Temp. (°C) | Degradation Time | Biocompatibility |

| PLA | 55[6] | 180[6] | 12 - 24 months | Excellent |

| PCL | -60 | 60 | 24 - 48 months[9][10] | Excellent |

| Polyurethane (PU) | Variable | Variable | Variable (Tunable) | Excellent[11][12][13][14] |

Application Notes

Drug Delivery Systems

3D printing offers unparalleled precision in creating drug delivery devices with complex geometries and tailored release profiles.[4] Fused Deposition Modeling (FDM) is a common technique where a drug is mixed with a polymer filament and extruded layer-by-layer to form a drug-loaded device.[15][16]

-

PLA: Due to its slower degradation rate, PLA is suitable for long-term drug delivery applications.[4]

-

PCL: The low melting point and high flexibility of PCL make it ideal for fabricating implantable drug delivery devices.[1] Its slower degradation provides sustained drug release over extended periods.[4]

-

Polyurethanes: The versatile chemistry of polyurethanes allows for the creation of stimuli-responsive drug delivery systems.

Tissue Engineering Scaffolds

The ability to create porous scaffolds with interconnected networks is a key advantage of 3D printing in tissue engineering. These scaffolds can mimic the extracellular matrix and provide mechanical support for cell growth and tissue regeneration.[1][13]

-

PCL: PCL is widely used for bone and cartilage tissue engineering due to its biocompatibility and mechanical properties that can be tailored to match native tissue.[1][12]

-

Polyurethanes: The elastomeric properties of polyurethanes make them suitable for soft tissue engineering applications, such as skin and blood vessels.[12][17]

Experimental Protocols

Protocol 1: Fabrication of a Drug-Eluting Scaffold using Fused Deposition Modeling (FDM)

This protocol outlines the steps for creating a drug-eluting scaffold using PCL as the base polymer.

Materials and Equipment:

-

Polycaprolactone (PCL) powder (medical grade)

-

Active Pharmaceutical Ingredient (API)

-

Hot-Melt Extruder

-

Fused Deposition Modeling (FDM) 3D Printer

-

Computer with CAD software and slicer software

-

Scanning Electron Microscope (SEM)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Filament Preparation:

-

Dry the PCL powder in a vacuum oven to remove any moisture.

-

Mix the PCL powder with the desired concentration of the API.

-

Feed the mixture into a hot-melt extruder to produce a filament of a specific diameter (e.g., 1.75 mm).[18] The extrusion temperature should be optimized to ensure drug stability.

-

-

Scaffold Design:

-

Design a 3D model of the scaffold using CAD software. Define parameters such as pore size, porosity, and overall dimensions.

-

Export the design as an STL file.

-

-

3D Printing:

-

Load the STL file into the slicer software to generate the G-code for the FDM printer.

-

Set the printing parameters such as nozzle temperature (typically 100-140°C for PCL), bed temperature, printing speed, and layer height.[14]

-

Load the drug-loaded PCL filament into the 3D printer and initiate the printing process.

-

-

Characterization:

-

Morphology: Analyze the scaffold's pore structure and surface morphology using SEM.

-

Drug Content: Dissolve a known weight of the scaffold in a suitable solvent and determine the drug concentration using HPLC to confirm drug loading.

-

In Vitro Drug Release: Place the scaffold in a dissolution apparatus with a suitable release medium (e.g., phosphate-buffered saline, PBS) at 37°C.[19] Collect samples at predetermined time points and analyze the drug concentration using HPLC to determine the release profile.[18]

-

Protocol 2: Fabrication of a Hydrogel-Based Drug Delivery System using Stereolithography (SLA)

This protocol describes the fabrication of a drug-loaded hydrogel using a biocompatible photocurable resin.

Materials and Equipment:

-

Photocurable biocompatible resin (e.g., polyethylene (B3416737) glycol diacrylate - PEGDA)

-

Photoinitiator

-

Active Pharmaceutical Ingredient (API)

-

Stereolithography (SLA) 3D Printer

-

UV-Vis Spectrophotometer

Procedure:

-

Resin Formulation:

-

Dissolve the photoinitiator in the liquid PEGDA resin.

-

Disperse or dissolve the API in the resin mixture. Ensure homogeneity.

-

-

3D Printing:

-

Design the 3D model of the hydrogel device in CAD software and export it as an STL file.

-

Load the STL file into the SLA printer's software.

-

Fill the printer's vat with the drug-loaded resin.

-

Initiate the printing process. The printer's UV laser will selectively cure the resin layer-by-layer.[7][20][21]

-

-

Post-Processing:

-

Carefully remove the printed hydrogel from the build platform.

-

Wash the hydrogel with a suitable solvent (e.g., isopropanol) to remove any uncured resin.

-

Post-cure the hydrogel under a UV lamp to ensure complete polymerization.

-

-

Characterization:

-

Swelling Behavior: Immerse the hydrogel in PBS and measure its weight change over time to determine the swelling ratio.

-

Drug Release: Perform an in vitro drug release study as described in Protocol 1, using UV-Vis spectrophotometry to measure the drug concentration in the release medium.

-

Visualization of Pathways and Workflows

Signaling Pathway: Anti-inflammatory Action of a Released Drug

Caption: Drug released from a scaffold inhibits the NF-κB pathway, reducing inflammatory cytokine production.

Experimental Workflow: 3D Printing of a Drug-Eluting Scaffold

Caption: Workflow for designing, fabricating, and testing a 3D printed drug-eluting scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Printing 3D Hydrogel Structures Employing Low-Cost Stereolithography Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3D printing of polylactic acid: recent advances and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. Effect of in Vitro Enzymatic Degradation on 3D Printed Poly(ε-Caprolactone) Scaffolds: Morphological, Chemical and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances on 3D-printed PCL-based composite scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3D printing of biomedically relevant polymer materials and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Mechanical, chemical and biological properties of PLA 3D printer: A systematic review | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 3D Printed Microfluidic Devices for Drug Release Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3D printing of tailored veterinary dual-release tablets: a semi-solid extrusion approach for metoclopramide - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00322E [pubs.rsc.org]

- 20. Fabrication of drug-loaded hydrogels with stereolithographic 3D printing - UCL Discovery [discovery.ucl.ac.uk]

- 21. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-di(3-hydroxypropoxy)butane

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1,4-di(3-hydroxypropoxy)butane. The information is based on the principles of Williamson ether synthesis, a common method for preparing ethers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Yield | Incomplete deprotonation of 1,4-butanediol (B3395766): The sodium salt of 1,4-butanediol may not have formed efficiently. | Ensure the sodium hydride (NaH) is fresh and handled under anhydrous conditions. Allow sufficient reaction time for the deprotonation to complete before adding the 3-halo-1-propanol derivative. |

| Inactive 3-halo-1-propanol derivative: The halide may be a poor leaving group, or the protecting group may be interfering with the reaction. | Use a 3-halo-1-propanol with a better leaving group (e.g., iodide or bromide instead of chloride). Ensure the protecting group is stable under the reaction conditions. | |

| Low reaction temperature: The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature, monitoring for the formation of side products. | |

| Presence of Multiple Impurities in the Final Product | Side reactions: The alkoxide may be reacting with the solvent or eliminating to form an alkene. | Use a high-boiling, non-protic solvent such as DMF or DMSO. Maintain a controlled reaction temperature to minimize elimination. |

| Incomplete reaction: Unreacted starting materials remain in the reaction mixture. | Increase the reaction time or consider a slight excess of the 3-halo-1-propanol derivative. | |

| Byproduct from the protecting group: The protecting group may not be fully removed or may lead to side products during deprotection. | Choose a protecting group that can be removed under mild conditions with high efficiency. Optimize the deprotection step. | |

| Product is an Oily, Intractable Mixture | Mixture of mono- and di-substituted products: The reaction may not have gone to completion, resulting in 1-(3-hydroxypropoxy)-4-hydroxybutane. | Use a molar excess of the 3-halo-1-propanol derivative to drive the reaction towards the di-substituted product. |

| Presence of polymeric byproducts: Intermolecular reactions may have occurred, leading to polymer formation. | Maintain a relatively low concentration of reactants to favor intramolecular over intermolecular reactions. |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is a variation of the Williamson ether synthesis.[1][2][3][4] This involves the reaction of the disodium (B8443419) salt of 1,4-butanediol with a protected 3-halo-1-propanol, followed by a deprotection step.

Q2: Why is it necessary to protect the hydroxyl group of 3-halo-1-propanol?

A2: The alkoxide of 1,4-butanediol is a strong base and nucleophile. If the hydroxyl group of the 3-halo-1-propanol is not protected, the alkoxide can react with this hydroxyl group in an acid-base reaction, preventing the desired etherification from occurring.

Q3: What are the best leaving groups for the 3-halo-1-propanol?

A3: For SN2 reactions like the Williamson ether synthesis, the reactivity of the halides follows the trend I > Br > Cl > F. Therefore, 3-iodo-1-propanol (B1294970) or 3-bromo-1-propanol (B121458) are preferred over 3-chloro-1-propanol (B141029) for a higher reaction rate and yield.[5]

Q4: What solvents are suitable for this synthesis?

A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[5] Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF).

Q5: How can the final product be purified?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. The polarity of the eluent can be adjusted to separate the desired product from unreacted starting materials and byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of this compound.

Step 1: Protection of 3-chloro-1-propanol

-

To a solution of 3-chloro-1-propanol in dichloromethane (B109758) (DCM), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine (B128534) or imidazole).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the protected 3-chloro-1-propanol.

Step 2: Formation of the Disodium Salt of 1,4-butanediol

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 1,4-butanediol to a suspension of sodium hydride (NaH) in anhydrous DMF.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the disodium salt.

Step 3: Williamson Ether Synthesis

-

To the suspension of the disodium salt of 1,4-butanediol, add the protected 3-chloro-1-propanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Step 4: Deprotection

-

To the purified, protected product, add a suitable deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for TBDMS protection) in an appropriate solvent.

-

Stir the reaction mixture until the deprotection is complete (monitored by TLC).

-

Work up the reaction to isolate the crude this compound.

Step 5: Purification

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure this compound.

Data Presentation

Table 1: Illustrative Effect of Reaction Parameters on Yield

The following table presents hypothetical data to illustrate how varying key reaction parameters can influence the yield of this compound. This data is for illustrative purposes only and has not been derived from actual experiments.

| Experiment # | 3-halopropanol Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |

| 1 | 3-chloro-1-propanol (protected) | NaH | THF | 65 | 12 | 45 |

| 2 | 3-bromo-1-propanol (protected) | NaH | THF | 65 | 12 | 65 |

| 3 | 3-bromo-1-propanol (protected) | NaH | DMF | 80 | 8 | 80 |

| 4 | 3-iodo-1-propanol (protected) | NaH | DMF | 80 | 6 | 90 |

| 5 | 3-bromo-1-propanol (protected) | KH | DMSO | 80 | 8 | 85 |

Visualizations

Caption: Troubleshooting workflow for low yield.

References

troubleshooting side reactions in 1,4-di(3-hydroxypropoxy)butane polymerization

Technical Support Center: Polymerization of 1,4-di(3-hydroxypropoxy)butane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of this compound.

Troubleshooting Guides and FAQs

Question 1: My polymerization of this compound is resulting in a low molecular weight polymer. What are the potential causes and solutions?

Answer:

Low molecular weight is a common issue in polyesterification reactions. Several factors can contribute to this problem. Below is a troubleshooting guide to address potential causes:

-

Inefficient Water/Byproduct Removal: The removal of condensation byproducts, such as water or methanol, is crucial to drive the polymerization reaction towards the formation of high molecular weight polymers.

-

Solution: Ensure a high vacuum (typically below 1 Torr) is applied during the polycondensation stage. Use an efficient stirring mechanism to increase the surface area for byproduct removal. For melt polymerization, ensure the reactor design allows for effective evaporation.

-

-

Imprecise Stoichiometry: An imbalance in the molar ratio of the diol (this compound) and the dicarboxylic acid (or its ester) can limit chain growth.

-

Solution: Accurately calculate and measure the amounts of each monomer. It is common practice to use a slight excess of the diol (e.g., 1.05 to 1.2 molar ratio of diol to diacid) to compensate for any potential loss of the more volatile monomer during the reaction and to ensure hydroxyl-terminated chains.[1]

-

-

Suboptimal Reaction Temperature and Time: Insufficient temperature or reaction time during the polycondensation step can lead to incomplete reaction.

-

Solution: Optimize the temperature profile. A two-stage process is often effective: an initial lower temperature stage for esterification (e.g., 150-180°C) followed by a higher temperature stage for polycondensation under vacuum (e.g., 200-230°C).[1] Extend the reaction time at the final stage until the desired melt viscosity is achieved.

-

-

Monomer Impurities: Impurities in the this compound or the comonomer can interfere with the polymerization.

-

Solution: Use high-purity monomers. If necessary, purify the monomers before use, for example, by distillation or recrystallization.

-

Question 2: I am observing discoloration (yellowing or browning) of my polymer during the polymerization of this compound. What is the cause and how can I prevent it?

Answer:

Discoloration is typically a sign of thermal degradation or oxidation, especially given the presence of ether linkages in the monomer which can be susceptible to degradation at high temperatures.[2][3]

-

Thermal Degradation: At elevated temperatures, the polymer backbone can undergo chain scission and other side reactions, leading to the formation of chromophores.[2]

-

Solution:

-

Optimize Temperature: Avoid excessively high polymerization temperatures. Determine the minimum temperature required for effective polycondensation.

-

Limit Reaction Time: Minimize the time the polymer is held at the highest temperature.

-

-

-

Oxidation: The presence of oxygen at high temperatures can lead to thermo-oxidative degradation, which often causes discoloration.[4]

-

Solution:

-

Inert Atmosphere: Conduct the entire polymerization process under a blanket of inert gas, such as nitrogen or argon, to exclude oxygen.

-

Antioxidants: Consider adding a small amount of an antioxidant (e.g., hindered phenols) to the reaction mixture to inhibit oxidative degradation.[4]

-

-

-

Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that lead to colored byproducts.

-

Solution: Screen different catalysts. For example, some titanium-based catalysts are known to cause more discoloration than tin or bismuth-based catalysts.[5]

-

Question 3: The reaction kinetics of my this compound polymerization are very slow. How can I increase the reaction rate?

Answer:

Slow reaction kinetics can be a hurdle in achieving high molecular weight polymers in a reasonable timeframe. Here are some strategies to accelerate the polymerization:

-

Catalyst Selection and Concentration: The choice and amount of catalyst are critical.

-

Solution:

-

Catalyst Type: Use an effective polycondensation catalyst. Common choices for polyesterification include tin-based catalysts (e.g., tin(II) 2-ethylhexanoate), titanium-based catalysts (e.g., titanium(IV) butoxide), and antimony trioxide.[5] For poly(ether-ester)s, bismuth-based catalysts have also been shown to be effective.[5]

-

Catalyst Concentration: Optimize the catalyst concentration. Typically, catalyst loading is in the range of 100-500 ppm. Higher concentrations can increase the reaction rate but may also promote side reactions.

-

-

-

Reaction Temperature: Higher temperatures generally lead to faster reaction rates.

-

Solution: As mentioned previously, carefully increase the reaction temperature during the polycondensation stage. However, this must be balanced against the risk of thermal degradation.

-

-

Efficient Byproduct Removal: The rate of the forward reaction is dependent on the efficient removal of the condensation byproduct.

-

Solution: Improve the vacuum system and stirring to enhance the removal of water or other byproducts.

-

Data Summary

The following table summarizes typical reaction conditions for the polymerization of diols to form polyesters, which can be adapted for this compound.

| Parameter | Stage 1: Esterification | Stage 2: Polycondensation | Rationale |

| Temperature | 150 - 180°C | 200 - 230°C | Lower temperature for initial reaction, higher temperature to increase rate and mobility.[1] |

| Pressure | Atmospheric (under N₂ flow) | High Vacuum (< 1 Torr) | N₂ flow removes initial water; vacuum removes final traces to drive equilibrium. |

| Time | 2 - 4 hours | 4 - 8 hours | Time-dependent on achieving a clear, homogenous melt and then desired viscosity.[1] |

| Catalyst | Tin(II) 2-ethylhexanoate (B8288628), Titanium(IV) butoxide, Bismuth(III) n-hexanoate | (Added at the beginning) | Efficient catalysts for esterification and transesterification reactions.[5] |

| Monomer Ratio (Diol:Diacid) | 1.05 - 1.2 : 1 | (Reactants added at start) | A slight excess of diol compensates for volatility and ensures hydroxyl end-groups.[1] |

Experimental Protocols

Key Experiment: Two-Stage Melt Polycondensation of this compound with Adipic Acid

Objective: To synthesize a high molecular weight polyester (B1180765) from this compound and adipic acid.

Materials:

-

This compound (high purity)

-

Adipic acid (high purity)

-

Tin(II) 2-ethylhexanoate (catalyst)

-

Nitrogen gas (high purity)

Procedure:

-

Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump is assembled.

-

Charging the Reactor: The reactor is charged with this compound (e.g., 1.1 mol) and adipic acid (e.g., 1.0 mol). The catalyst, tin(II) 2-ethylhexanoate (e.g., 200 ppm relative to the final polymer weight), is then added.

-

Stage 1: Esterification:

-

The reactor is purged with nitrogen for 15-20 minutes to remove any air.

-

A slow stream of nitrogen is maintained, and the reaction mixture is heated to 160°C with moderate stirring.

-

The temperature is held for approximately 2-3 hours, during which water will be evolved and collected. The reaction is continued until about 80-90% of the theoretical amount of water has been collected.

-

-

Stage 2: Polycondensation:

-

The nitrogen flow is stopped, and a vacuum is gradually applied to the system.

-

The temperature is slowly increased to 220°C.

-